molecular formula C12H7ClN2O2S2 B7638448 3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one

3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one

Cat. No. B7638448
M. Wt: 310.8 g/mol
InChI Key: AFTPWWAQALFQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one is a synthetic compound that belongs to the class of thienopyrimidines. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. It has also been found to inhibit the expression of certain inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. In addition, the compound has been found to have antiviral activity against certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one in lab experiments is its high potency and specificity. The compound has been found to have a low toxicity profile and does not interfere with normal cellular processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one. One area of focus is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the identification of new therapeutic applications for the compound, particularly in the treatment of viral infections and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-amino-5-chlorothiophene-3-carboxylic acid with ethyl acetoacetate in the presence of a catalyst. The resulting intermediate is then condensed with 2-chloroacetyl chloride to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one has been investigated for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. The compound has also been studied for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S2/c13-10-2-1-9(19-10)8(16)5-15-6-14-11-7(12(15)17)3-4-18-11/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTPWWAQALFQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)N(C=N2)CC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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